![molecular formula C13H21NO B1386542 4-[(Hexyloxy)methyl]aniline CAS No. 1037130-42-9](/img/structure/B1386542.png)

4-[(Hexyloxy)methyl]aniline

Overview

Description

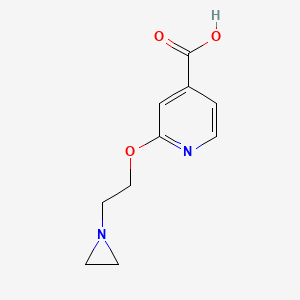

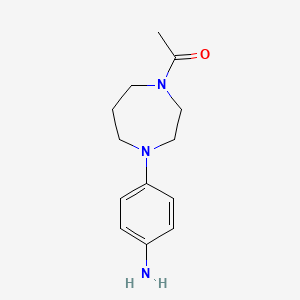

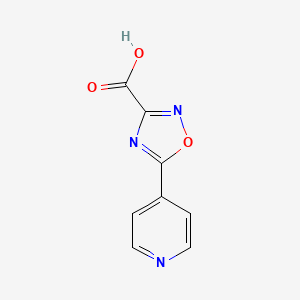

“4-[(Hexyloxy)methyl]aniline” is an organic compound with the linear formula CH3(CH2)5OC6H4NH2 . It has a molecular weight of 193.29 . This compound was used in the synthesis of 4-hydroxy-4’-hexyloxyazobenzene .

Molecular Structure Analysis

The molecular structure of “4-[(Hexyloxy)methyl]aniline” is represented by the SMILES string CCCCCCOc1ccc(N)cc1 . This indicates that the compound consists of a benzene ring (C6H4) attached to an aniline (NH2) and a hexyloxy methyl group (CH3(CH2)5O).

Physical And Chemical Properties Analysis

“4-[(Hexyloxy)methyl]aniline” has a boiling point of 155-158 °C/5 mmHg and a melting point of 43-45 °C . The compound is classified as a combustible solid .

Scientific Research Applications

Synthesis of 4-hydroxy-4’-hexyloxyazobenzene

- Application Summary : This compound has been used as a starting material in the synthesis of 4-hydroxy-4’-hexyloxyazobenzene .

Methylation of Anilines

- Application Summary : While not specifically about “4-[(Hexyloxy)methyl]aniline”, anilines in general have been efficiently methylated with methanol catalysed by cyclometalated ruthenium complexes .

- Method of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .

- Results or Outcomes : The methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogenous materials .

Synthesis of New Thermal Stable Compounds

- Application Summary : This compound has been used in the synthesis of new thermal stable compounds .

- Method of Application : Molar equivalents of 4-[(4-(hexyloxy)phenylimino)methyl] benzoic acid and 4-substitutedphenol were dissolved in dry methylene chloride (DCM). N,N′-dicyclohexylcarbodiimide (DCC), and trace amounts of 4-dimethylaminopyridine (DMAP) were added to the reaction mixture .

Safety And Hazards

properties

IUPAC Name |

4-(hexoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTZYKHXPRPBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Hexyloxy)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

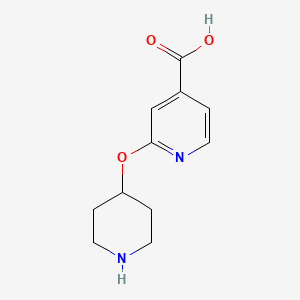

![[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine](/img/structure/B1386460.png)

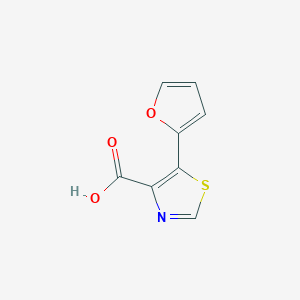

![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1386461.png)

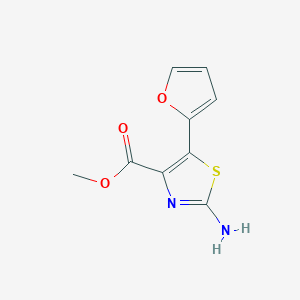

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386462.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)